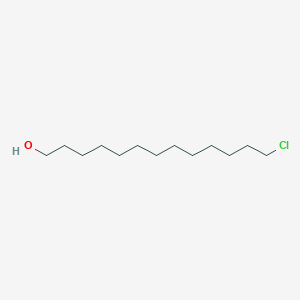
13-Chlorotridecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Chlorotridecan-1-ol is an organic compound with the molecular formula C13H27ClO It is a chlorinated fatty alcohol, characterized by a hydroxyl group (-OH) attached to the first carbon of a tridecane chain, with a chlorine atom attached to the 13th carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Chlorotridecan-1-ol typically involves the chlorination of tridecan-1-ol. One common method is the reaction of tridecan-1-ol with thionyl chloride (SOCl2) under reflux conditions, which replaces the hydroxyl group with a chlorine atom. The resulting 13-chlorotridecane is then subjected to hydrolysis to introduce the hydroxyl group at the first carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as the use of chlorinating agents like phosphorus trichloride (PCl3) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form tridecan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the chlorine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Tridecanal or tridecanoic acid.
Reduction: Tridecan-1-ol.
Substitution: 13-Azidotridecan-1-ol.
科学研究应用
13-Chlorotridecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of surfactants and lubricants.
Biology: The compound is studied for its potential antimicrobial properties, as chlorinated alcohols are known to exhibit biocidal activity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its hydrophobic chain can facilitate the transport of hydrophilic drugs across cell membranes.
Industry: It is used in the formulation of specialty chemicals, including plasticizers and stabilizers for polymers.
作用机制
The mechanism of action of 13-Chlorotridecan-1-ol largely depends on its chemical reactivity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules. The chlorine atom can undergo nucleophilic substitution, making the compound a useful intermediate in organic synthesis. In biological systems, the hydrophobic chain can interact with lipid membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.
相似化合物的比较
Tridecan-1-ol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
13-Bromotridecan-1-ol: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and the types of reactions it undergoes.
13-Iodotridecan-1-ol: Contains an iodine atom, which is more reactive than chlorine and bromine in substitution reactions.
Uniqueness: 13-Chlorotridecan-1-ol is unique due to the presence of the chlorine atom, which provides specific reactivity patterns not seen in its non-halogenated or differently halogenated counterparts. This makes it a valuable compound in synthetic chemistry for introducing chlorine into complex molecules.
属性
CAS 编号 |
72848-19-2 |
|---|---|
分子式 |
C13H27ClO |
分子量 |
234.80 g/mol |
IUPAC 名称 |
13-chlorotridecan-1-ol |
InChI |
InChI=1S/C13H27ClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2 |
InChI 键 |
BVBAOYPDLRGZGB-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCO)CCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
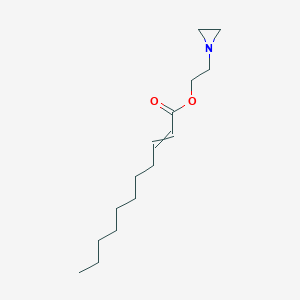
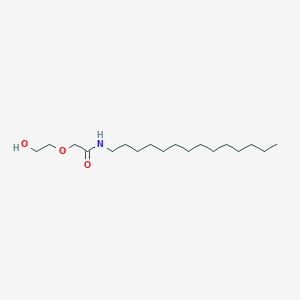

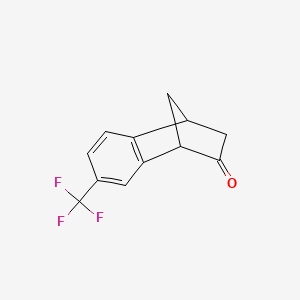
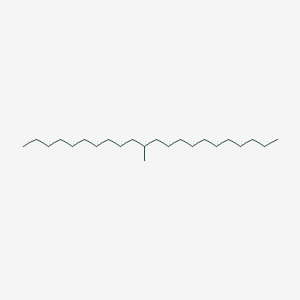
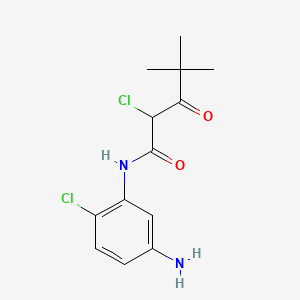
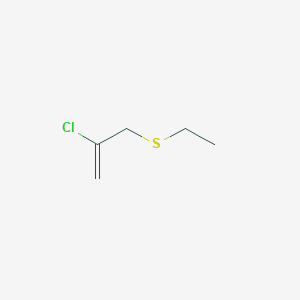
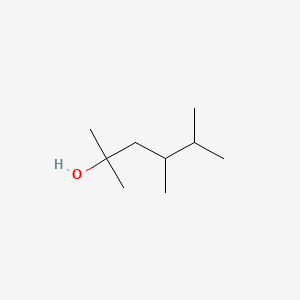
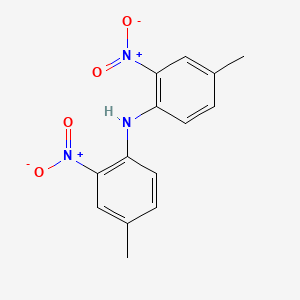

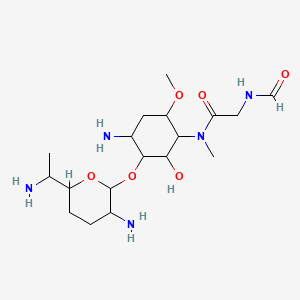
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
